2-Thiobarbitursäure

Übersicht

Beschreibung

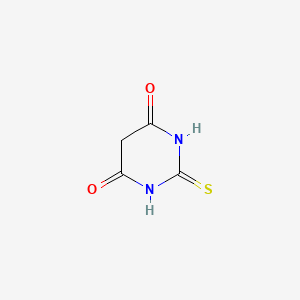

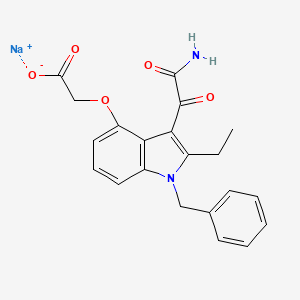

Thiobarbitursäure, auch bekannt als NSC4733, ist eine Verbindung mit der Summenformel C4H4N2O2S. Sie ist ein Derivat der Barbitursäure, bei dem der Sauerstoff an der C-2-Position durch Schwefel ersetzt wird. Thiobarbitursäure ist bekannt für ihre antibakteriellen Eigenschaften und wurde in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt .

Wissenschaftliche Forschungsanwendungen

Thiobarbitursäure hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Sie wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.

Biologie: Thiobarbitursäure wird in Assays zur Messung der Lipidperoxidation verwendet, einem Indikator für oxidativen Stress in biologischen Systemen.

Industrie: Thiobarbitursäure wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet

Wirkmechanismus

Der Mechanismus, durch den Thiobarbitursäure ihre antibakterielle Wirkung entfaltet, beinhaltet die Hemmung bakterieller Enzyme und die Störung bakterieller Zellmembranen. Sie zielt auf spezifische molekulare Pfade, die für das Wachstum und Überleben von Bakterien unerlässlich sind, was zum Tod der Bakterienzellen führt .

Wirkmechanismus

Target of Action

2-Thiobarbituric acid (TBA) primarily targets lipid peroxides and aldehydes, which are naturally present in biological specimens . These substances increase in concentration as a response to oxidative stress . TBA also interacts with metal surfaces, forming a protective film that significantly reduces corrosion rates .

Mode of Action

TBA interacts with its targets through a unique mechanism. In the context of biochemistry, it forms a pink-colored complex known as thiobarbituric acid reactive substances (TBARS) when it interacts with peroxidized lipids . This interaction is indicative of oxidative stress, involving the oxidation of lipids leading to the production of reactive oxygen species (ROS) . In the context of corrosion inhibition, TBA chemically adsorbs onto the metal surface, adhering to the Langmuir isotherm model .

Biochemical Pathways

The interaction between TBA and peroxidized lipids affects the lipid peroxidation pathway. Lipid peroxidation is a process indicative of oxidative stress, involving the oxidation of lipids leading to the production of ROS . The formation of TBARS through the interaction of TBA and peroxidized lipids is a key step in this pathway .

Pharmacokinetics

Its acid-base properties and the thermodynamics of its complexation with ions in aqueous solutions have been investigated . The free acids primarily exist in keto-form and undergo enolization in neutral aqueous solutions . They undergo protonation via free oxygen atoms in acidic conditions .

Result of Action

The result of TBA’s action is the formation of TBARS when it interacts with peroxidized lipids . This is used as a measure of oxidative stress in biological systems . In the context of corrosion inhibition, TBA forms a protective film on the metal surface, significantly reducing corrosion rates .

Action Environment

The action of TBA is influenced by environmental factors. For instance, the formation of TBARS occurs in biological specimens, and the concentration of these substances increases in response to oxidative stress . In the context of corrosion inhibition, the efficiency of TBA is influenced by the conditions of the oilfield environment .

Safety and Hazards

Zukünftige Richtungen

2-Thiobarbituric acid has been identified as an eco-friendly corrosion inhibitor for API 5L X60 steel in environments that simulate conditions found in sweet oilfields . Its action as a mixed-type inhibitor and the formation of a protective film through chemical adsorption highlight its potential in preventing corrosive damage, thus offering a sustainable solution for protecting oil and gas industry infrastructure .

Biochemische Analyse

Biochemical Properties

It is also useful to quantitate lipopolysaccharides, carrageenan, and sialic acids . It is used to detect lipid hydroperoxides and lipid oxidation . The reactivity of its thiol group allows for the creation of compounds with specific properties .

Cellular Effects

The quantification of TBARS through spectrophotometry is a widely adopted method for assessing oxidative damage in biological systems .

Molecular Mechanism

The mechanism behind 2-Thiobarbituric acid’s protective action involves its chemical adsorption onto the steel surface, adhering to the Langmuir isotherm model . This indicates a strong and specific interaction between 2-Thiobarbituric acid molecules and the metal surface, forming a protective film that significantly reduces corrosion rates .

Temporal Effects in Laboratory Settings

The thiobarbituric acid (TBA) reaction, quantified by colorimetry or fluorimetry, is the method most widely used for studying lipid peroxidation in both laboratory animals and in humans with disorders . Concerns regarding its analytical specificity have often been expressed, because TBA reacts with a wide variety of chemical species to produce a pink to red color .

Dosage Effects in Animal Models

In animal models, 2-Thiobarbituric acid has shown a robust antitumor effect in subcutaneous and intracranial brain tumor models, without liver and kidney toxicity .

Metabolic Pathways

The wide diffusion of 2-Thiobarbituric acid in the scientific literature is due to the 2-Thiobarbituric acid assay, or 2-Thiobarbituric acid test, which has been employed in the determination of autoxidative alterations of fats and oils . Two processes occur in autoxidation, generally: the free radical and the photo-oxidation mechanisms .

Subcellular Localization

Reactive oxygen species (ROS), which 2-Thiobarbituric acid is used to detect, are often produced and/or detoxified in subcellular compartments . This suggests that 2-Thiobarbituric acid may also localize to these compartments during its use in ROS detection assays.

Vorbereitungsmethoden

Thiobarbitursäure kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Syntheseweg umfasst die Reaktion von Thioharnstoff mit Malonsäure in Gegenwart einer starken Säure, wie z. B. Salzsäure. Die Reaktionsbedingungen umfassen typischerweise das Erhitzen des Gemisches auf eine Temperatur von etwa 100 °C für mehrere Stunden. Industrielle Produktionsverfahren können ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab, mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Thiobarbitursäure durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Thiobarbitursäure kann unter bestimmten Bedingungen zu Disulfiden oder Sulfoxiden oxidiert werden.

Reduktion: Sie kann zu Thiolen oder anderen reduzierten schwefelhaltigen Verbindungen reduziert werden.

Substitution: Thiobarbitursäure kann Substitutionsreaktionen eingehen, bei denen die Wasserstoffatome an den Stickstoff- oder Kohlenstoffatomen durch andere funktionelle Gruppen ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Alkylierungsmittel.

Vergleich Mit ähnlichen Verbindungen

Thiobarbitursäure ähnelt anderen Barbitursäurederivaten, wie z. B. Barbitursäure selbst und ihren verschiedenen substituierten Formen. Das Vorhandensein des Schwefelatoms in Thiobarbitursäure verleiht ihr einzigartige Eigenschaften, wie z. B. eine verstärkte antibakterielle Aktivität. Zu ähnlichen Verbindungen gehören:

Barbitursäure: Die Stammverbindung mit Sauerstoff an der C-2-Position.

Thioharnstoff: Ein Vorläufer bei der Synthese von Thiobarbitursäure.

Sulfoxide und Disulfide: Oxidationsprodukte von Thiobarbitursäure

Thiobarbitursäure zeichnet sich durch ihre spezifischen antibakteriellen Eigenschaften und ihre Verwendung in verschiedenen wissenschaftlichen und industriellen Anwendungen aus.

Eigenschaften

IUPAC Name |

2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBUGGBMJDPOST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=S)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31645-12-2 (mono-hydrochloride salt) | |

| Record name | Thiobarbituric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7060124 | |

| Record name | Thiobarbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Alfa Aesar MSDS] | |

| Record name | 2-Thiobarbituric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10834 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

504-17-6 | |

| Record name | Thiobarbituric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiobarbituric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiobarbituric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6(1H,5H)-Pyrimidinedione, dihydro-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiobarbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-thiobarbituric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-THIOBARBITURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1YZW5SS7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Benzenedicarboxamide, N,N'-bis[5-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B1682197.png)

![[(3S)-tetrahydrofuran-3-yl] N-[(1S,2R)-1-benzyl-3-[cyclopentylmethyl-(4-methoxyphenyl)sulfonyl-amino]-2-hydroxy-propyl]carbamate](/img/structure/B1682198.png)